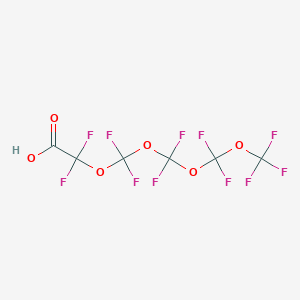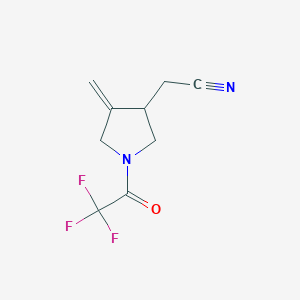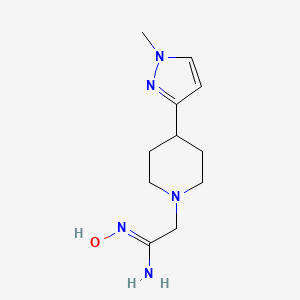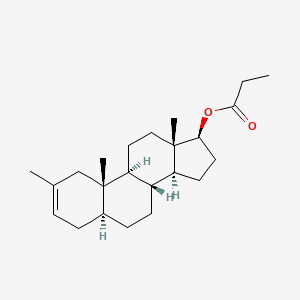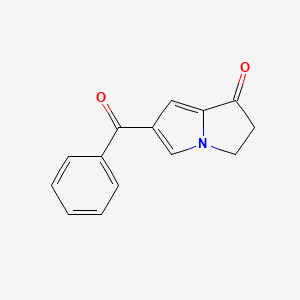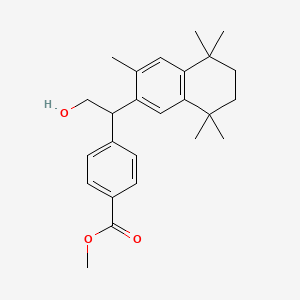
2-Hydroxy Methyl Ester Bexarotene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy Methyl Ester Bexarotene is a derivative of Bexarotene, a synthetic retinoid used primarily in the treatment of cutaneous T-cell lymphoma. This compound is known for its ability to selectively activate retinoid X receptors, which play a crucial role in regulating gene expression related to cell growth and differentiation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy Methyl Ester Bexarotene typically involves the esterification of Bexarotene with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy Methyl Ester Bexarotene undergoes several types of chemical reactions, including:
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophilic substitution reactions often use reagents like Grignard reagents or organolithium compounds.
Major Products
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy Methyl Ester Bexarotene has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in modulating gene expression and cell differentiation.
Medicine: Explored for its potential in treating various types of cancer, including cutaneous T-cell lymphoma.
Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
2-Hydroxy Methyl Ester Bexarotene exerts its effects by selectively binding to and activating retinoid X receptor subtypes (RXRα, RXRβ, RXRγ). These receptors form heterodimers with other nuclear receptors, such as retinoic acid receptors, vitamin D receptors, and peroxisome proliferator-activated receptors. Upon activation, these heterodimers regulate the expression of genes involved in cell proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Bexarotene: The parent compound, used primarily in the treatment of cutaneous T-cell lymphoma.
Tretinoin: Another retinoid used in the treatment of acne and acute promyelocytic leukemia.
Isotretinoin: Used for severe acne.
Uniqueness
2-Hydroxy Methyl Ester Bexarotene is unique due to its selective activation of retinoid X receptors, which distinguishes it from other retinoids that primarily target retinoic acid receptors. This selective activation allows for more targeted therapeutic effects with potentially fewer side effects .
Properties
Molecular Formula |
C25H32O3 |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
methyl 4-[2-hydroxy-1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethyl]benzoate |
InChI |
InChI=1S/C25H32O3/c1-16-13-21-22(25(4,5)12-11-24(21,2)3)14-19(16)20(15-26)17-7-9-18(10-8-17)23(27)28-6/h7-10,13-14,20,26H,11-12,15H2,1-6H3 |
InChI Key |
DVRVRJDCCDPSHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C(CO)C3=CC=C(C=C3)C(=O)OC)C(CCC2(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,5aS,9aS,10aS)-3-Methyldecahydropyrazino[1,2-a]indole-1,4-dione](/img/structure/B13425394.png)
![Butanamide, 2-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-](/img/structure/B13425400.png)

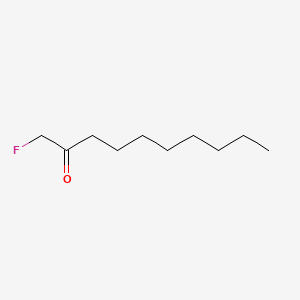
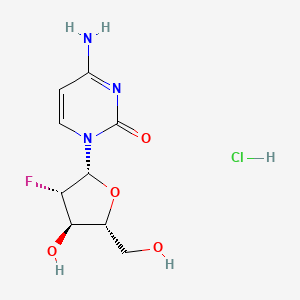
![[(1S,4R,7aS)-1-[(2R)-1-iodopropan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B13425430.png)
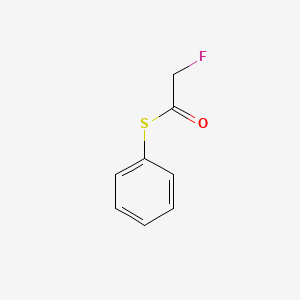
![(Z)-2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13425441.png)
